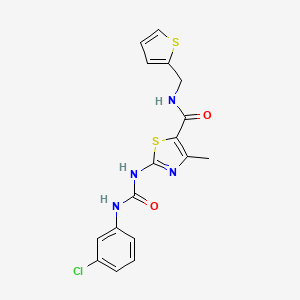![molecular formula C27H27N3O3 B2922483 1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 586994-81-2](/img/structure/B2922483.png)
1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic organic compound. This chemical structure integrates diverse functional groups, providing it with a range of potential applications. This article details its synthesis, reactions, scientific applications, and more.
Synthetic Routes and Reaction Conditions:
The preparation of this compound typically involves multi-step organic synthesis:
Formation of 1-(2-Methoxyphenyl)pyrrolidin-2-one
Start with the cyclization of 2-methoxybenzylamine with a suitable cyclic ketone, such as succinimide, under acidic conditions.
Temperature: approximately 70-90°C.
Catalysts: acidic conditions like HCl or H2SO4.
Synthesis of 1-(2-(p-Tolyloxy)ethyl)-1H-benzo[d]imidazole
Employ a condensation reaction between p-tolyloxyacetic acid and o-phenylenediamine under dehydrating conditions.
Reagents: polyphosphoric acid or similar.
Temperature: 140-160°C.
Coupling the Intermediates
The final step involves a coupling reaction between the two intermediates. Utilize a base such as NaH or K2CO3 in a polar solvent (DMSO).
Temperature: room temperature to 60°C.
Industrial Production Methods:
For industrial-scale production, consider optimizing each reaction step for yield and purity. Techniques like continuous flow reactors may enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: : React with oxidizing agents such as potassium permanganate.
Conditions: Aqueous or non-aqueous medium, 0-60°C.
Products: Possible hydroxylation at the methoxy group.
Reduction: : Expose to reducing agents like lithium aluminum hydride.
Conditions: Anhydrous solvents, 0-60°C.
Products: Reduction of the benzimidazole ring.
Substitution: : Aromatic substitution reactions, especially electrophilic substitution on the methoxyphenyl ring.
Conditions: Appropriate electrophiles and catalytic amounts of Lewis acids (AlCl3).
Major Products Formed:
The reactions typically yield modified analogues with hydroxyl, alkyl, or aryl groups attached to the core structure.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one holds significant value in the following fields:
Chemistry:
Used as a precursor or intermediate for synthesizing more complex molecules.
Studied for its interesting electronic properties due to the conjugated system.
Biology:
Acts as a probe in biochemical assays.
Medicine:
Investigated for potential pharmaceutical applications.
Possesses structural motifs seen in bioactive molecules.
Industry:
Utilized in the production of specialized coatings and polymers.
Component in high-performance materials due to its stable structure.
Wirkmechanismus
1-(2-Methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exerts its effects through interactions with specific molecular targets. Its mechanism of action might involve:
Enzyme Binding: : Binding to active sites of enzymes, modulating their activity.
Receptor Interaction: : Acting as an agonist or antagonist at specific receptors.
Pathways: : Involvement in signaling pathways, particularly those influenced by its benzimidazole core.
Vergleich Mit ähnlichen Verbindungen
This compound can be compared with other benzimidazole derivatives:
1-(2-Methoxyphenyl)-1H-benzo[d]imidazole
Lacks the pyrrolidin-2-one and p-tolyloxyethanol functionalities.
Exhibits different chemical reactivity and biological activity.
1-(2-Methoxyphenyl)-2-benzimidazolinone
Similar in structure but with notable differences in the functional groups attached.
Varies in applications and potency.
4-(1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Differs in the position of the methoxyphenyl substitution.
Offers unique properties in chemical reactivity and biological applications.
By comparing these compounds, the uniqueness of 1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one becomes evident, especially in its applications and mechanism of action.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-19-11-13-21(14-12-19)33-16-15-29-23-8-4-3-7-22(23)28-27(29)20-17-26(31)30(18-20)24-9-5-6-10-25(24)32-2/h3-14,20H,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRAJLUVLCIBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2922403.png)
![4-Imino-3-methyl-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carbohydrazide](/img/structure/B2922404.png)
![4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride](/img/structure/B2922406.png)
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2922408.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide](/img/structure/B2922409.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![1-isopropyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2922414.png)
![methyl 4-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxymethyl]benzoate](/img/structure/B2922415.png)

![(3-{[(3,4-Dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2922420.png)


